4-Methylumbelliferyl Decanoate
Overview
Description
4-Methylumbelliferyl Decanoate is a synthetic compound used primarily as a substrate in biochemical assays to measure esterase activity. It is a derivative of 4-methylumbelliferone, a coumarin derivative known for its fluorescent properties. When hydrolyzed by esterases, this compound releases 4-methylumbelliferone, which can be detected due to its fluorescence, making it a valuable tool in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylumbelliferyl Decanoate typically involves the esterification of 4-methylumbelliferone with decanoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include an inert atmosphere and a solvent such as dichloromethane .
Industrial Production Methods
Large-scale production would likely involve optimized reaction conditions to maximize yield and purity, followed by purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Methylumbelliferyl Decanoate primarily undergoes hydrolysis reactions catalyzed by esterases. This hydrolysis results in the formation of 4-methylumbelliferone and decanoic acid .
Common Reagents and Conditions
Hydrolysis: Esterases or chemical hydrolysis using acidic or basic conditions.
Oxidation/Reduction: Not commonly involved in the primary reactions of this compound.
Substitution: Limited to specific conditions where the ester group might be replaced.
Major Products
Hydrolysis: 4-Methylumbelliferone and decanoic acid.
Scientific Research Applications
4-Methylumbelliferyl Decanoate is widely used in biochemical assays to measure esterase activity. Its applications span various fields:
Chemistry: Used as a substrate in enzymatic assays to study esterase activity and enzyme kinetics.
Biology: Employed in cell biology to monitor esterase activity in different cell types and tissues.
Medicine: Utilized in drug development to assess the stability and degradation of ester-containing drugs.
Industry: Applied in quality control processes to detect esterase contamination in biopharmaceutical products.
Mechanism of Action
The primary mechanism of action for 4-Methylumbelliferyl Decanoate involves its hydrolysis by esterases. The enzyme cleaves the ester bond, releasing 4-methylumbelliferone, which fluoresces under UV light. This fluorescence can be quantitatively measured, providing insights into esterase activity. The molecular targets are the esterases, and the pathway involves the hydrolysis of the ester bond .
Comparison with Similar Compounds
Similar Compounds
4-Methylumbelliferyl Caprylate: Another ester of 4-methylumbelliferone, used similarly in esterase assays.
4-Methylumbelliferyl Butyrate: A shorter-chain ester, also used in esterase activity assays.
Uniqueness
4-Methylumbelliferyl Decanoate is unique due to its longer decanoate chain, which may provide different interaction dynamics with esterases compared to shorter-chain esters. This can be useful in studying esterases with varying substrate specificities and in applications requiring substrates with different hydrophobic properties .
Properties
IUPAC Name |
(4-methyl-2-oxochromen-7-yl) decanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O4/c1-3-4-5-6-7-8-9-10-19(21)23-16-11-12-17-15(2)13-20(22)24-18(17)14-16/h11-14H,3-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTFJJKMPGKQQNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60404823 | |
Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl decanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60404823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66185-70-4 | |
Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl decanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60404823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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